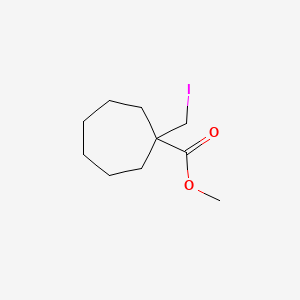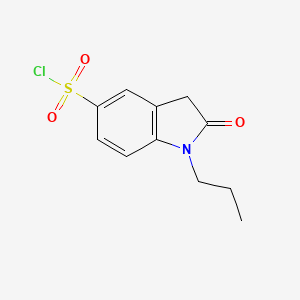
1-(Methylamino)hex-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)hex-5-en-2-ol is an organic compound with the molecular formula C7H15NO. It is a colorless liquid with a pungent odor and is soluble in water and many organic solvents. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methylamino)hex-5-en-2-ol can be synthesized through several methods. One common approach involves the reaction of hex-5-en-2-one with methylamine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylamino)hex-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound to form aldehydes or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Alcohols
Substitution: Various alkylated products
Aplicaciones Científicas De Investigación
1-(Methylamino)hex-5-en-2-ol is widely used in scientific research due to its reactivity and versatility. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism by which 1-(Methylamino)hex-5-en-2-ol exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for the oxidizing agent, resulting in the formation of aldehydes or ketones. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.
Comparación Con Compuestos Similares
1-(Methylamino)hex-5-en-2-ol is similar to other compounds such as 1-(Methylamino)propan-2-ol and N-Methylethanolamine. it is unique in its structure and reactivity, which allows for a wider range of applications. The following are some similar compounds:
1-(Methylamino)propan-2-ol
N-Methylethanolamine
(Methylamino)methanol
These compounds share the methylamino functional group but differ in their carbon chain length and overall structure, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
1-(methylamino)hex-5-en-2-ol |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-7(9)6-8-2/h3,7-9H,1,4-6H2,2H3 |
Clave InChI |
NMSFGMRSYVKVKS-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


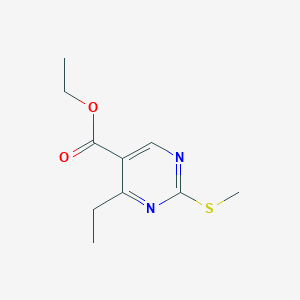
![2-[3-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B15361140.png)
![[3-(Difluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B15361156.png)
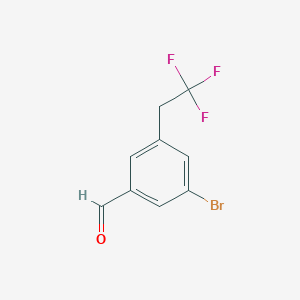
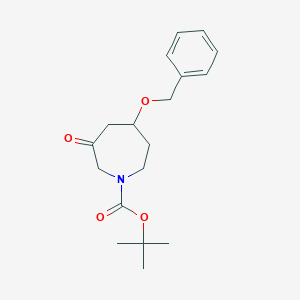

![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)
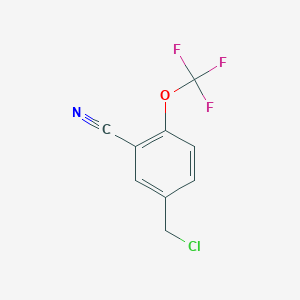
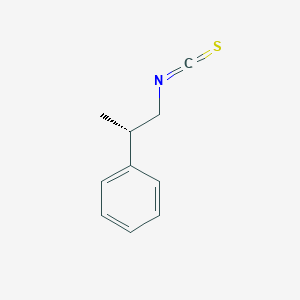
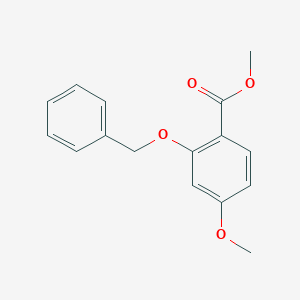
![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)
